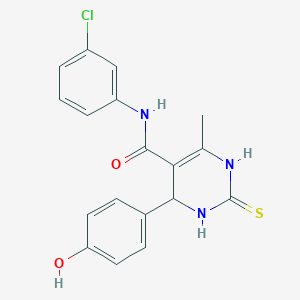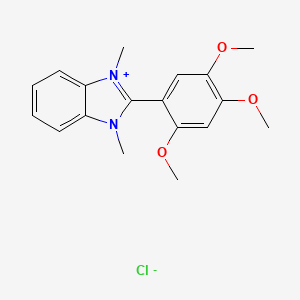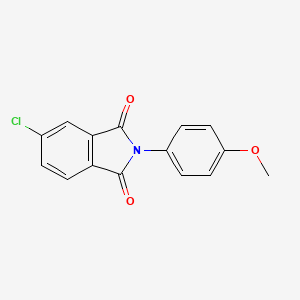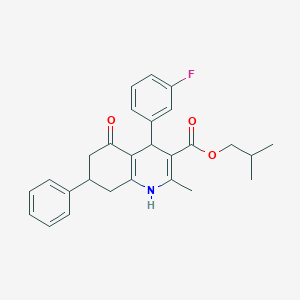
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate, also known as NBD-Cl, is a fluorescent labeling reagent used in various biochemical and physiological studies. It is a synthetic compound that has been widely used in research applications due to its unique properties and characteristics.
作用機序
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate is a fluorescent probe that covalently binds to proteins, peptides, and amino acids through thiol groups. The covalent binding of 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate to proteins induces a conformational change in the protein structure, resulting in the formation of a fluorescent adduct. The fluorescence intensity of the adduct is directly proportional to the amount of 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate bound to the protein, which allows for the quantification of protein-probe interactions.
Biochemical and Physiological Effects:
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate has been shown to have minimal effects on protein function and activity, making it an ideal probe for studying protein structure and interactions. It has been used to study the conformational changes of enzymes, receptors, and transporters, as well as protein-protein and protein-ligand interactions. 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate has also been used to study the effects of mutations and post-translational modifications on protein structure and function.
実験室実験の利点と制限
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate has several advantages as a fluorescent probe, including high sensitivity, specificity, and versatility. It is compatible with a wide range of proteins, peptides, and amino acids, making it useful for a variety of research applications. However, 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate has some limitations, including the potential for nonspecific binding and interference with protein function at high concentrations. Careful optimization of experimental conditions is necessary to minimize these effects.
将来の方向性
There are several future directions for the use of 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate in scientific research. One area of interest is the development of new labeling strategies that allow for the selective labeling of specific amino acids or protein domains. Another area of interest is the use of 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate in live-cell imaging studies to visualize protein dynamics and interactions in real-time. Additionally, the use of 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate in combination with other labeling probes, such as biotin or fluorescent dyes, may allow for more comprehensive studies of protein structure and function.
合成法
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate is synthesized by the reaction of 4-chloro-3-nitrobenzoyl chloride with N-(4-aminophenyl) maleimide. The reaction takes place in the presence of triethylamine and dichloromethane solvent. The resulting product is purified using column chromatography, and the final product is obtained as a yellow powder.
科学的研究の応用
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate is widely used in scientific research applications as a fluorescent probe to study protein structure, function, and interactions. It is used to label proteins, peptides, and amino acids for fluorescence-based assays, such as fluorescence resonance energy transfer (FRET) and fluorescence polarization (FP). 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate has been used to study the conformational changes of proteins, including enzymes, receptors, and transporters, as well as protein-protein and protein-ligand interactions.
特性
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] (E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O6/c25-19-10-6-16(7-11-19)14-21(26-23(29)18-4-2-1-3-5-18)24(30)33-15-22(28)17-8-12-20(13-9-17)27(31)32/h1-14H,15H2,(H,26,29)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCXRRSXOTYUIA-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5233177.png)
![11-(4-bromophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233192.png)


![6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5233211.png)
![6-(2-fluorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5233213.png)
![methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate](/img/structure/B5233220.png)
![2-chloro-6-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B5233225.png)

![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5233237.png)
![2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5233249.png)

![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5233259.png)